1-Ethyl-1H-pyrazole-4-carboxylic acid

Beschreibung

Systematic IUPAC Name and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for this compound is This compound . This nomenclature follows the established IUPAC conventions for heterocyclic compounds, specifically indicating the position of the ethyl substituent at the N-1 position of the pyrazole ring and the carboxylic acid functionality at the 4-position. The designation "1H" in the name signifies that the pyrazole ring is tautomerically stable with the hydrogen atom preferentially located on the nitrogen at position 1, though in this case, that position is occupied by the ethyl group.

Alternative chemical designations for this compound include several variations that maintain chemical accuracy while employing different nomenclature styles. The compound is also known as 1-ethylpyrazole-4-carboxylic acid , which represents a simplified version of the systematic name without the "1H" designation. Additional synonyms documented in chemical databases include 1H-Pyrazole-4-carboxylic acid, 1-ethyl- , which follows an alternative IUPAC formatting convention that places the substitution pattern after the base structure name.

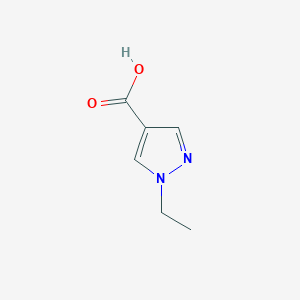

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-ethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXOXFNLGLMZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356766 | |

| Record name | 1-Ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400858-54-0 | |

| Record name | 1-Ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Esterification of 1H-pyrazole-4-carboxylic Acid Using Thionyl Chloride and Ethanol

One of the most straightforward and commonly used methods to prepare ethyl esters of pyrazole carboxylic acids involves the direct esterification of 1H-pyrazole-4-carboxylic acid with ethanol in the presence of thionyl chloride.

- Dissolve 1H-pyrazole-4-carboxylic acid in ethanol.

- Add thionyl chloride gradually at 0 °C.

- Stir the reaction mixture at room temperature for approximately 3 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- After completion, evaporate volatiles and extract the product using ethanol/dichloromethane.

- Purify the crude product by silica gel column chromatography.

- Yield: Approximately 80%

- Product: Ethyl 1H-pyrazole-4-carboxylate (off-white solid)

- Characterization: LC-MS m/z 141.0 [M+H]+

This method is efficient and provides a good yield with relatively mild conditions, making it suitable for laboratory-scale synthesis.

Cyclization of β-Ketoesters with Hydrazines

A more involved synthetic approach involves the reaction of β-ketoesters with hydrazine derivatives to form substituted pyrazole carboxylates. This method allows for the introduction of alkyl groups at the N1 position, such as ethyl, by selecting appropriate hydrazine reagents.

- React ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (or similar β-ketoester derivatives) with hydrazine derivatives (e.g., methylhydrazine).

- The reaction is typically carried out in an organic solvent containing halogens (e.g., dichloromethane) under inert atmosphere.

- The mixture is cooled to 0 °C before slow addition of hydrazine to control exothermicity.

- After addition, allow the reaction to warm to room temperature.

- Acidify with hydrochloric acid to separate phases and isolate the pyrazole ester.

- This method is versatile for preparing various substituted pyrazole-4-carboxylates.

- High selectivity and purity can be achieved.

- The process is scalable and has environmental benefits due to efficient reaction conditions.

- Yields vary depending on substrates but are generally high.

- The ratio of regioisomers (e.g., 1-methyl vs. 1-methyl-5-substituted pyrazoles) can be controlled and analyzed by ^1H NMR.

This method is described in detail in patent WO2012025469A1, which focuses on improved processes for pyrazole ester synthesis.

Condensation and Cyclization Using Ethyl Acetoacetate, Triethyl Orthoformate, and Methylhydrazine

An alternative synthetic route involves a multi-step process starting from ethyl acetoacetate and triethyl orthoformate, followed by reaction with methylhydrazine to form the pyrazole carboxylic acid derivative.

-

- Mix ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

- Heat at 110–120 °C for 4 hours under reflux.

- Cool and perform reduced pressure distillation to isolate an intermediate (Compound A).

-

- React Compound A with aqueous methylhydrazine and sodium hydroxide in toluene.

- Maintain reaction temperature between 10–20 °C.

- Allow phase separation and isolate the organic phase containing Compound B.

-

- Heat Compound B with 15% hydrochloric acid at 85–90 °C.

- Stir, centrifuge, and dry to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

- Although this method specifically describes 1,3-dimethyl derivatives, it provides a useful framework for synthesizing N-alkyl substituted pyrazole carboxylic acids including ethyl-substituted analogues by modifying the hydrazine and starting materials.

- The process is industrially scalable, demonstrated by large batch sizes (hundreds of kilograms) in reported examples.

- Reaction ratios and conditions are optimized for high purity and yield.

Synthesis via Arylhydrazononitriles and α-Haloacid Derivatives

Research literature reports an alternative approach to substituted pyrazole carboxylates by reacting arylhydrazononitriles with α-haloacid derivatives.

- Arylhydrazononitriles are prepared by coupling ethyl cyanoacetate with aromatic diazonium salts.

- These intermediates react with α-chloroacetonitrile or ethyl chloroacetate to form 4-aminopyrazoles, which can be further transformed into pyrazole carboxylates.

- The process involves acyclic intermediates that cyclize to the pyrazole ring.

- This method is useful for preparing 5-functionally substituted ethyl 4-amino-1-aryl-pyrazole-3-carboxylates, which are precursors for pharmaceutical compounds like sildenafil analogues.

While this method is more complex and involves multiple steps, it provides access to functionally diverse pyrazole derivatives.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1H-pyrazole-4-carboxylic acid + Ethanol | Thionyl chloride, 0 °C to RT, 3 h | Ethyl 1H-pyrazole-4-carboxylate | ~80 | Simple esterification, mild conditions |

| 2 | β-Ketoester derivatives + Hydrazine derivatives | Organic halogenated solvent, 0 °C to RT, acidify | Substituted pyrazole-4-carboxylates | High | High selectivity, scalable, patent-protected process |

| 3 | Ethyl acetoacetate + Triethyl orthoformate + Methylhydrazine | Heating, reflux, phase separation, acidification | 1,3-Dialkyl-1H-pyrazole-4-carboxylic acid | High | Industrial scale, multi-step condensation and cyclization |

| 4 | Arylhydrazononitriles + α-Haloacid derivatives | Multi-step, α-haloacid reaction, cyclization | 4-Amino-substituted pyrazole esters | Variable | Complex, for functionalized derivatives, pharmaceutical precursors |

Detailed Research Findings and Analysis

- The esterification method (Method 1) is well-documented and widely used for straightforward synthesis of ethyl pyrazole carboxylates, providing good yields and purity with simple workup.

- The β-ketoester and hydrazine method (Method 2) offers versatility for synthesizing various N-substituted pyrazole carboxylates, including ethyl-substituted derivatives, with high selectivity and environmental advantages due to mild reaction conditions and efficient purification.

- The multi-step condensation and cyclization method (Method 3) is notable for industrial application, allowing large-scale production with controlled reaction parameters. This method is adaptable for different alkyl substitutions by varying hydrazine reagents.

- The arylhydrazononitrile route (Method 4) is more specialized, targeting functionalized pyrazole derivatives for pharmaceutical applications, and involves more complex synthetic steps but expands the chemical space accessible for pyrazole carboxylates.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters and amides.

Reduction: The pyrazole ring can be reduced to form different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the ethyl group or the pyrazole ring.

Common Reagents and Conditions:

Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.

Reduction reactions may involve reducing agents such as lithium aluminum hydride.

Substitution reactions typically require nucleophiles and suitable solvents.

Major Products Formed:

Oxidation can yield ethyl esters and amides.

Reduction can produce reduced pyrazole derivatives.

Substitution reactions can result in various substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, including anti-inflammatory and antipyretic agents.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

Industry: It is employed in the development of agrochemicals, such as herbicides and insecticides.

Material Science: The compound is explored for its potential use in advanced materials and nanotechnology.

Wirkmechanismus

The mechanism by which 1-Ethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights structural analogs, their substituents, and key differences:

Key Observations :

- N-Substituents : The ethyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier phenyl (CAS 1134-50-5) or smaller methyl (CAS 31728-75-3) groups .

- Carboxylic Acid Position : The 4-carboxylic acid isomer (target compound) exhibits different hydrogen-bonding patterns and crystallinity compared to the 5-carboxylic acid analog (CAS 400755-43-3) .

- Ring Substitutions : Cyclopropyl substitution at position 3 (CAS 1006446-33-8) introduces steric effects that may influence binding affinity in drug discovery .

Biologische Aktivität

1-Ethyl-1H-pyrazole-4-carboxylic acid (EPCA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with EPCA, including its mechanisms of action, therapeutic potential, and findings from recent studies.

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

Melting Point: 121-126 °C

Boiling Point: Approximately 502.73 °C at 760 mmHg

The structural features of EPCA, particularly the pyrazole ring and carboxylic acid group, contribute to its reactivity and biological properties.

The precise mechanisms by which EPCA exerts its biological effects are still under investigation. However, several potential mechanisms have been identified:

- Enzyme Inhibition: EPCA may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives that have shown COX-1 and COX-2 inhibitory activities .

- Receptor Modulation: The pyrazole moiety can interact with various biological receptors, potentially influencing signaling pathways related to inflammation and pain .

- Antiproliferative Effects: Some studies indicate that EPCA exhibits cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activities

Research has highlighted several key biological activities associated with EPCA:

1. Anti-inflammatory Activity

EPCA has been studied for its anti-inflammatory properties. In various models, it has demonstrated the ability to reduce edema and inflammation markers. For instance, in carrageenan-induced paw edema models, compounds related to EPCA showed significant inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

| Compound | Edema Inhibition (%) | IC50 (µM) |

|---|---|---|

| EPCA | 82.8 | 0.034 |

| Celecoxib | 22 | 0.052 |

2. Anticancer Activity

EPCA has shown promising results in inhibiting the growth of several cancer cell lines:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF7 | EPCA | 3.79 |

| SF-268 | EPCA | 12.50 |

| NCI-H460 | EPCA | 42.30 |

These results indicate that EPCA may be a viable candidate for further development as an anticancer agent .

3. Antimicrobial Activity

Preliminary studies suggest that EPCA exhibits antimicrobial properties, interacting with bacterial enzymes and potentially disrupting their metabolic processes . This activity could make it useful in developing new antimicrobial agents.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of pyrazole compounds similar to EPCA to explore their biological activities further:

- A study reported the synthesis of a series of substituted pyrazole derivatives that exhibited significant anti-inflammatory activity with IC50 values comparable to standard treatments .

- Another investigation highlighted the cytotoxic effects of pyrazole derivatives on cancer cell lines, reinforcing the potential of these compounds in cancer therapy .

Q & A

Q. How can researchers mitigate decomposition during long-term storage?

- Answer :

- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis .

- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.